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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and
selective covalent inhibitor of the KRAS G12C mutation.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated
oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the
high affinity of GTP for its active site and the lack of well-defined binding pockets. The
discovery of a switch-Il pocket in the GDP-bound state of the KRAS G12C mutant has enabled
the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a pioneering
therapeutic in this class, demonstrating significant clinical activity in patients with KRAS G12C-
mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This document
details the key pharmacokinetic and pharmacodynamic properties of Sotorasib, along with the
experimental methodologies used to characterize this inhibitor.

Pharmacodynamics

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant
protein, locking it in an inactive GDP-bound state.[3] This covalent modification prevents the
interaction of KRAS G12C with its downstream effectors, thereby inhibiting the activation of the
MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4]
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In Vitro Activity

Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell

lines.
. IC50 (puM) for Cell
Cell Line Cancer Type o Reference
Viability

Non-Small Cell Lung

NCI-H358 ~0.006 [1]
Cancer

MIA PaCa-2 Pancreatic Cancer ~0.009 [1]
Non-Small Cell Lung

H23 0.6904 [1]

Cancer

Table 1: In Vitro Cell Viability of Sotorasib in KRAS G12C-Mutant Cell Lines.

In Vivo Efficacy

In preclinical xenograft models, orally administered Sotorasib induced tumor regression in a

dose-dependent manner.

. Tumor Type Dosing
Animal Model . . Outcome Reference
(Cell Line) Regimen
) NSCLC (NCI- 30 mg/kg, p.o., Tumor size
Nude Mice ) ) [5]
H358) daily for 28 days reduction
Pancreatic
) 100 mg/kg, p.o., Tumor
Nude Mice Cancer (MIA ] ] [6]
daily regression
PaCa-2)

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models.

Pharmacokinetics

Sotorasib exhibits pharmacokinetic properties that support once-daily oral dosing.
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Preclinical Pharmacokinetics

Studies in rats have characterized the absorption, distribution, metabolism, and excretion of

Sotorasib.
Parameter Value Animal Model Dosing Reference
) 20 mg/kg, single
Tmax 0.21+£0.06 h Mice [7]
oral dose
4,231 +1,208 ) 20 mg/kg, single
Cmax Mice [7]
ng/mL oral dose
) 20 mg/kg, single
t1/2 0.60+0.06 h Mice [7]
oral dose
3,766 £ 896 ) 20 mg/kg, single
AUC0-4 Mice [7]
ng-h/mL oral dose

Table 3: Preclinical Pharmacokinetic Parameters of Sotorasib in Mice.

Clinical Pharmacokinetics

The clinical pharmacokinetics of Sotorasib have been evaluated in patients with KRAS G12C-

mutated solid tumors in the CodeBreaK 100 trial.

Value (at 960 mg

Parameter ) Patient Population Reference
once daily)
i Advanced Solid
Median Tmax 1-2 hours [819]
Tumors
Mean Elimination Advanced Solid
5.5 hours [9]

Half-life (t1/2)

Tumors

Table 4: Clinical Pharmacokinetic Parameters of Sotorasib. A population pharmacokinetic

analysis indicated that Sotorasib exposure increases in a less-than-dose-proportional manner

between 180 mg and 960 mg.[10] Co-administration with a high-fat meal resulted in a minimal

increase in AUC and Cmax, suggesting that Sotorasib can be taken with or without food.[2]
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Experimental Protocols
In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer
cell lines.

Methodology:

e KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates
and allowed to adhere overnight.

e Cells are treated with a serial dilution of Sotorasib (e.g., 0-10 uM) for 72 hours.[4]

o Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which
measures ATP levels as an indicator of metabolically active cells.[4]

e Luminescence is measured using a plate reader.

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the pharmacodynamic effect of Sotorasib on the MAPK signaling
pathway.

Methodology:

KRAS G12C-mutant cells are treated with Sotorasib (e.g., 100 nM) for various time points
(e.g., 4-72 hours).[4]

o Cells are lysed, and protein concentrations are determined using a BCA assay.

e Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

e The membrane is blocked and then incubated with primary antibodies against phospho-ERK
(p-ERK) and total ERK.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system. The inhibition of ERK phosphorylation is indicative of Sotorasib's target engagement
and downstream signaling blockade.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.

Methodology:

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a
suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

Mice are randomized into treatment and vehicle control groups.

Sotorasib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg).

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western
blot for p-ERK).

Quantification of Sotorasib in Plasma

Objective: To determine the concentration of Sotorasib in plasma samples for pharmacokinetic

analysis.

Methodology (LC-MS/MS):

Sample Preparation: Plasma samples are subjected to protein precipitation using
acetonitrile.[3] An internal standard (e.g., erlotinib) is added to each sample.[3]
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» Chromatographic Separation: The supernatant is injected into a liquid chromatography
system. Separation is achieved on a C18 column with a gradient elution of methanol and
formic acid in water.[3]

o Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass
spectrometer with positive electrospray ionization. Sotorasib is detected and quantified using
selected reaction monitoring (SRM).[3]

o A calibration curve is generated using standards of known Sotorasib concentrations to
determine the concentration in the study samples. The linear range for quantification is
typically 2-2,000 ng/mL.[3]

Visualizations
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Caption: KRAS Signaling Pathway and Sotorasib Inhibition.
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Caption: Experimental Workflow for Sotorasib Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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